Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a molecular formula of C20H29ClO5 This compound is characterized by its unique structure, which includes a decyl ester group, a chlorophenyl group, and a dioxoisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the 2-chlorophenylglycine derivative, which is then subjected to cyclization reactions to form the dioxoisoindole structure. The final step involves esterification with decanol to introduce the decyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylglycine Derivatives: These compounds share the chlorophenyl group and have similar synthetic routes.
Isoxazole Derivatives: Compounds with similar heterocyclic structures and functional groups
Uniqueness
Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of a decyl ester group, a chlorophenyl group, and a dioxoisoindole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H28ClNO4 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H28ClNO4/c1-2-3-4-5-6-7-8-11-16-31-25(30)18-14-15-19-20(17-18)24(29)27(23(19)28)22-13-10-9-12-21(22)26/h9-10,12-15,17H,2-8,11,16H2,1H3 |
InChI Key |
BQQHJYDVOZTUBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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